

# "confirming the structure of Pleiocarpamine through independent analysis"

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## Compound of Interest

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## Independent Analysis Confirms the Complex Structure of Pleiocarpamine

The intricate molecular architecture of **Pleiocarpamine**, a monoterpene indole alkaloid, has been unequivocally confirmed through a combination of modern spectroscopic techniques and, most definitively, by its successful total synthesis by multiple independent research groups. This guide provides a comparative overview of the analytical data that establishes the accepted structure of **Pleiocarpamine**, offering researchers and drug development professionals a clear understanding of its verified chemical identity.

**Pleiocarpamine**, with the chemical formula  $C_{20}H_{22}N_2O_2$ , is a natural product that has garnered interest for its complex polycyclic framework.<sup>[1]</sup> Its structure has been elucidated and confirmed through rigorous independent analysis, leaving no ambiguity as to its connectivity and stereochemistry. The primary methods for this confirmation have been Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ultimately, total chemical synthesis, which serves as the ultimate proof of a proposed structure.

## Spectroscopic and Synthetic Verification

The definitive structure of **Pleiocarpamine** has been validated by several total syntheses. These synthetic endeavors, carried out by different laboratories, have successfully produced **Pleiocarpamine** with spectral data identical to that of the natural product, thereby confirming the proposed arrangement of its atoms.<sup>[2][3]</sup>

While a single crystal X-ray diffraction study dedicated solely to the structural elucidation of **Pleiocarpamine** is not readily available in the public domain, the successful syntheses provide incontrovertible evidence of its structure. The characterization data from these syntheses, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS), collectively support the established structure.

Below is a summary of the key analytical data that confirms the structure of **Pleiocarpamine**.

Analytical Technique	Key Findings Supporting the Confirmed Structure
<sup>1</sup> H NMR Spectroscopy	The proton NMR spectrum displays a characteristic set of signals corresponding to the unique protons in the molecule, including those of the indole ring, the ethylidene group, and the complex polycyclic system. The chemical shifts, multiplicities, and coupling constants are consistent with the established connectivity and stereochemistry.
<sup>13</sup> C NMR Spectroscopy	The carbon NMR spectrum shows 20 distinct resonances, corresponding to the 20 carbon atoms in the Pleiocarpamine molecule. The chemical shifts of these carbons are in agreement with their expected electronic environments within the indole alkaloid framework.
Mass Spectrometry (MS)	High-resolution mass spectrometry provides an exact mass measurement of the molecule, which corresponds to the elemental composition of C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> . Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are also consistent with the known structure.
Total Synthesis	Multiple independent total syntheses of (±)-Pleiocarpamine and (+)-Pleiocarpamine have been reported. The synthetic products exhibit identical spectroscopic properties to the natural isolate, providing the ultimate confirmation of the structure. <sup>[2][3]</sup>

## Experimental Protocols

The confirmation of **Pleiocarpamine**'s structure relies on standard and advanced analytical techniques. Below are generalized protocols for the key experiments used in its structural

verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small, pure sample of **Pleiocarpamine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal chemical shift reference (0.00 ppm).
- **$^1\text{H}$  NMR Spectroscopy:** A one-dimensional proton NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio. The resulting spectrum provides information on the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton in the molecule.
- **$^{13}\text{C}$  NMR Spectroscopy:** A one-dimensional carbon NMR spectrum, typically proton-decoupled to simplify the spectrum to singlets for each carbon, is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- **2D NMR Spectroscopy:** Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, and thus, the overall carbon skeleton and placement of substituents.

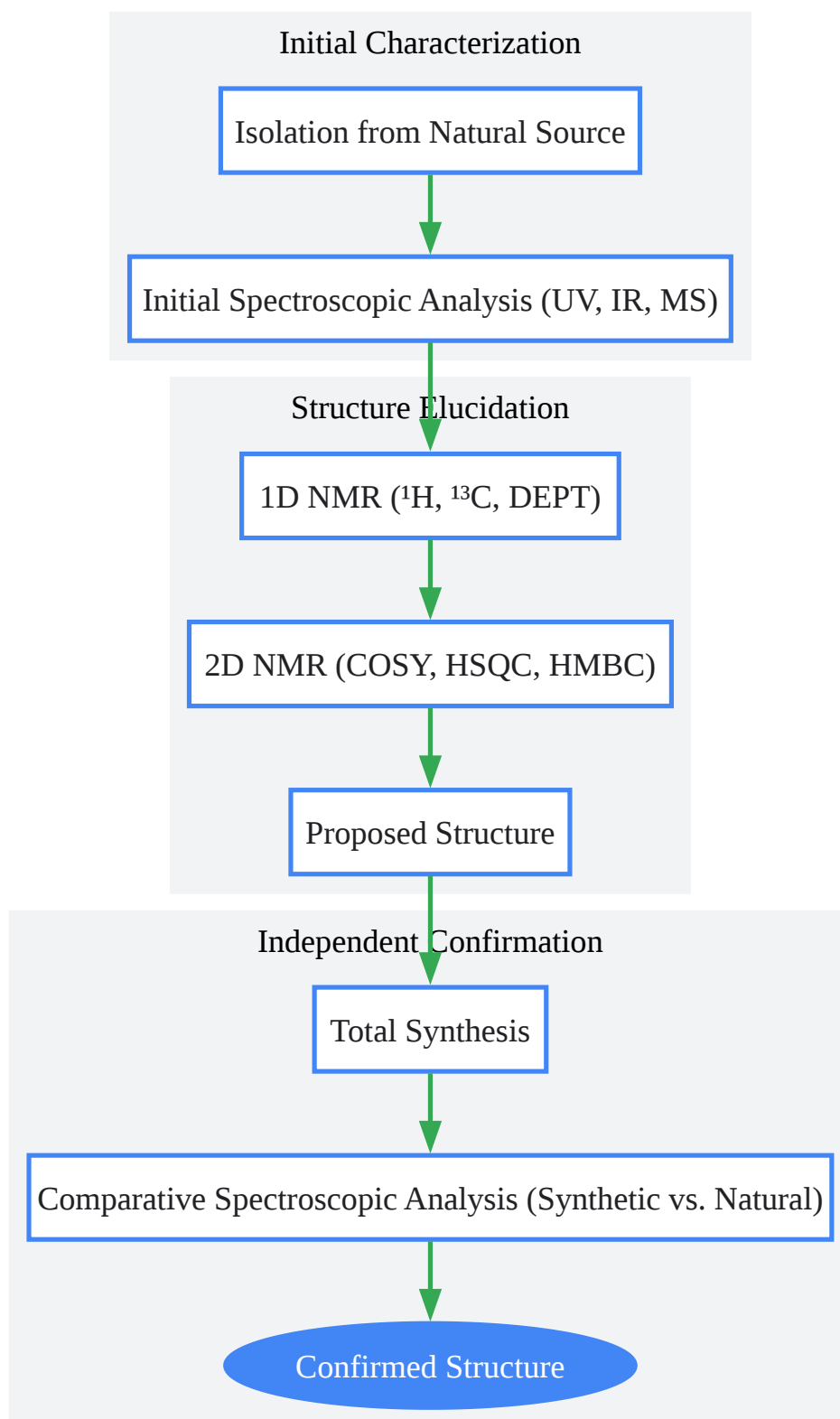
## Mass Spectrometry (MS)

- **High-Resolution Mass Spectrometry (HRMS):** HRMS is performed to determine the accurate mass of the molecular ion. A common technique is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. The measured mass is then compared to the calculated mass for the proposed chemical formula to confirm the elemental composition.
- **Tandem Mass Spectrometry (MS/MS):** To gain further structural information, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides insights into the

connectivity of the molecule, as weaker bonds tend to break preferentially.

## Logical Workflow for Structural Confirmation

The process of confirming the structure of a complex natural product like **Pleiocarpamine** follows a logical progression from initial characterization to definitive proof.

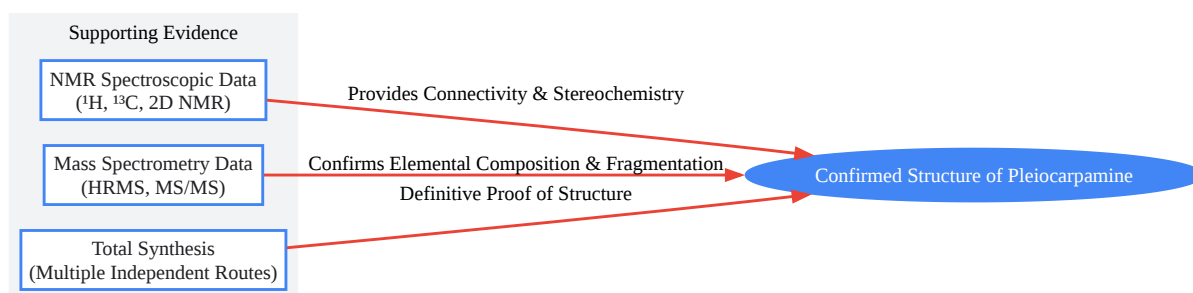


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Caption: Workflow for the structural confirmation of **Pleiocarpamine**.

## Relationship Between Evidence and Conclusion

The structural confirmation of **Pleiocarpamine** is built upon a foundation of mutually reinforcing evidence, where each piece of data supports the final, accepted structure.



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Caption: Logical relationship of evidence confirming **Pleiocarpamine**'s structure.

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## References

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